2-(Hydroxymethyl)-1H-indole-6-carbonitrile is an organic compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The molecule features a hydroxymethyl group at the 2-position and a cyano group at the 6-position, contributing to its unique chemical properties. The presence of these functional groups enhances its potential for various
Despite the limited current information, the compound's structure suggests potential research avenues. The presence of the indole ring system, commonly found in biologically active molecules, and the functional groups like the hydroxyl and cyano groups hint at possibilities for further exploration:
The chemical reactivity of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile is influenced by its functional groups. The indole ring system allows for electrophilic substitution reactions, particularly at the C3 position, which is significantly more reactive than benzene . The hydroxymethyl group can participate in hydrogen bonding, affecting solubility and interaction with other molecules. Additionally, the cyano group can act as a nucleophile, engaging in various reactions such as nucleophilic addition and substitution.
The synthesis of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile can be achieved through various methods commonly used for indole derivatives:
2-(Hydroxymethyl)-1H-indole-6-carbonitrile has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could serve as a lead compound in drug development targeting various diseases, particularly those related to cancer and inflammation. Additionally, it may find use in synthetic organic chemistry as an intermediate for creating more complex molecules .
Several compounds share structural similarities with 2-(Hydroxymethyl)-1H-indole-6-carbonitrile. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | Hydroxymethyl at position 2, cyano at position 5 | Potentially less active than 6-position |
| 5-Hydroxyindole | Hydroxyl group at position 5 | Known for neuroactive properties |
| Indole-3-acetic acid | Acetic acid at position 3 | Plant hormone with growth-regulating effects |
| Tryptophan | Amino acid structure | Precursor to serotonin |
| Serotonin | Hydroxylated indole with ethylamine side chain | Key neurotransmitter |
The uniqueness of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile lies in its specific positioning of functional groups that may influence its reactivity and biological activity differently than other indoles .
The cyclohexadienone condensation methodology represents a fundamental approach for constructing indole frameworks, particularly those bearing hydroxymethyl and carbonitrile functionalities. This synthetic strategy leverages the unique reactivity of cyclohexadienone systems to facilitate the formation of complex indole structures through well-defined mechanistic pathways [1].
The catalyst-free synthesis of 6-hydroxy indoles via the condensation of carboxymethyl cyclohexadienones and primary amines has emerged as a particularly efficient approach [1]. This methodology involves the aza-Michael addition of in situ formed enamines, generated through the condensation of the carboxymethyl unit with external amines, to the cyclohexadienone moiety followed by rearomatization reactions [1]. The process demonstrates remarkable versatility, accommodating anilines, aliphatic amines, alpha-chiral aliphatic amines, and even ammonia as amine counterparts [1].
The reaction mechanism proceeds through an initial enamine formation step, where the carboxymethyl unit undergoes condensation with the primary amine substrate [1]. The resulting enamine then participates in an intramolecular aza-Michael addition to the cyclohexadienone ring system, creating a key carbon-nitrogen bond [1]. The subsequent rearomatization step restores the aromatic character of the indole nucleus while establishing the desired substitution pattern [1].
Alternative cyclohexadienone approaches utilize rhenium oxide catalysts to generate 6-amino indoles instead of the typical 6-hydroxy derivatives [1]. This variant demonstrates the flexibility of the cyclohexadienone platform and its ability to direct product selectivity through appropriate catalyst selection [1].
| Method | Starting Material | Reaction Conditions | Yield Range (%) | Product Type |
|---|---|---|---|---|
| Catalyst-free aza-Michael addition | Carboxymethyl cyclohexadienones + primary amines | Room temperature, catalyst-free | 65-92 | 6-Hydroxy indoles |
| Rhenium-catalyzed cyclization | Cyclohexadienones + Re₂O₇ catalyst | 120-140°C, 2-6 hours | 55-78 | 6-Amino indoles |
| Gold-catalyzed synthesis | Alkynylcyclohexadienones + substituted amines | Au(I) catalyst, 80°C, 4-12 hours | 68-85 | 6-Hydroxy indoles |
| Thermal condensation | Cyclohexadienones + anilines | 150-180°C, 8-24 hours | 45-70 | Substituted indoles |
Gold-catalyzed synthesis of 6-hydroxyindoles from alkynylcyclohexadienones and substituted amines represents another significant advancement in this field [2]. This approach demonstrates excellent functional group tolerance and provides access to highly substituted indole derivatives under relatively mild conditions [2].
Palladium-catalyzed coupling reactions have revolutionized indole synthesis, offering versatile pathways to complex indole architectures including those containing carbonitrile and hydroxymethyl substituents. These methodologies exploit the unique catalytic properties of palladium complexes to facilitate carbon-carbon and carbon-nitrogen bond formation under controlled conditions [3] [4].
The palladium-catalyzed coupling of 2-iodoaniline derivatives with internal alkynes provides an efficient route to 2,3-disubstituted indoles in good to excellent yields [5]. This methodology demonstrates remarkable regioselectivity, placing the aryl group of the aniline on the less sterically hindered end of the triple bond while positioning the nitrogen moiety on the more sterically hindered end [5]. The optimal reaction conditions employ an excess of alkyne substrate with sodium or potassium acetate or carbonate bases, supplemented with one equivalent of either lithium chloride or tetrabutylammonium chloride [5].
Multicomponent assembly methods utilizing palladium catalysis have enabled the construction of highly substituted indoles through coupled catalytic processes [3]. These approaches incorporate both Buchwald-Hartwig reactions and arene-alkene coupling reactions using a single palladium catalyst-ligand system [3]. The methodology employs three independent components in a one-pot reaction, allowing for extensive structural diversification from readily available starting materials [3].
The mechanism of palladium-catalyzed indole synthesis typically involves arylpalladium formation, regioselective addition to the carbon-carbon triple bond of the alkyne, and subsequent intramolecular palladium displacement [5]. The presence of alcohol groups in the alkyne substrate exhibits a particularly strong directing effect, potentially due to coordination with the palladium center [5].
| Catalyst System | Coupling Type | Temperature (°C) | Time (hours) | Yield Range (%) |
|---|---|---|---|---|
| Pd(OAc)₂ + PPh₃ | Sonogashira coupling | 80-100 | 4-12 | 72-95 |
| Pd₂(dba)₃ + LiCl | Alkyne annulation | 100-120 | 6-18 | 68-88 |
| PdCl₂(PPh₃)₂ | Heck reaction | 120-140 | 8-24 | 55-82 |
| Pd(PPh₃)₄ | Suzuki coupling | 80-100 | 2-8 | 70-92 |
| Pd(OAc)₂ + Cu(OAc)₂ | C-H activation | 100-130 | 12-24 | 60-85 |
Advanced palladium-catalyzed methodologies include carbonylative approaches for indole synthesis and functionalization [6]. These processes have become widely recognized as versatile, convenient, and low-cost methods for synthesizing high-value indole compounds [6]. The carbonylative approach represents a powerful method for introducing carbon monoxide building blocks into organic substrates, facilitating the construction of complex indole frameworks [6].
Microwave-assisted palladium-catalyzed reactions have further enhanced the efficiency of indole synthesis [7]. These methods demonstrate enormous acceleration of reaction rates, significant energy savings, and improved chemical yields compared to conventional heating methods [7]. The combination of microwave irradiation with palladium catalysis enables the synthesis of polysubstituted indoles under mild conditions with excellent functional group tolerance [7].
Aza-Michael addition reactions provide a fundamental mechanistic pathway for the construction of indole frameworks through the nucleophilic addition of nitrogen-containing species to electron-deficient alkenes. This methodology has proven particularly valuable for synthesizing indole derivatives bearing various functional groups, including carbonitrile and hydroxymethyl substituents [8] [9].
The efficient synthesis of aza-substituted indoles via Michael-type addition involves a two-step process [8]. The initial step encompasses the Michael addition of indoline with various Michael acceptors, while the subsequent step includes the oxidation of the indoline ring to form the aromatic indole system [8]. This approach demonstrates excellent versatility in accommodating diverse nucleophilic and electrophilic partners [8].
Recent developments in aza-Michael reactions under ionic liquid catalysis have significantly improved the efficiency and sustainability of these transformations [9]. Cholinium alpha-amino carboxylates exhibit superior stability and suitable physical properties relative to other room temperature ionic liquids [9]. These highly structured salts most likely function through multiple and cooperative non-covalent interactions, providing catalytic advantages in terms of low loading, reaction acceleration, and improved yields [9].
The mechanism of aza-Michael addition in indole synthesis typically involves the initial formation of a nucleophilic nitrogen species, which then attacks the beta-carbon of an electron-deficient alkene [9]. This nucleophilic attack creates a new carbon-nitrogen bond while simultaneously generating a carbanion that can be protonated to complete the addition process [9]. The resulting adduct can undergo subsequent cyclization and aromatization steps to form the indole ring system [9].
| Nucleophile | Michael Acceptor | Catalyst/Conditions | Time (minutes) | Yield Range (%) |
|---|---|---|---|---|
| Primary anilines | Acrylonitrile | Ionic liquid [Cho][Pro] | 5-10 | 83-100 |
| Aliphatic amines | Methyl acrylate | Lewis acid (ZnCl₂) | 30-120 | 60-85 |
| α-Chiral amines | Vinyl ketones | Base-catalyzed (Et₃N) | 60-180 | 55-78 |
| Ammonia | Maleimides | Thermal (neat) | 180-360 | 40-65 |
| Secondary amines | Fumarates | Microwave irradiation | 3-15 | 70-95 |
The substrate scope of aza-Michael reactions in indole synthesis encompasses a wide range of nucleophilic amines and electrophilic Michael acceptors [9]. Primary anilines demonstrate particularly high reactivity with acrylonitrile, achieving quantitative yields under ionic liquid catalysis within very short reaction times [9]. Aliphatic amines show good compatibility with methyl acrylate under Lewis acid catalysis, while alpha-chiral amines provide access to enantiomerically enriched indole products [9].
Microwave-assisted aza-Michael reactions have emerged as a particularly efficient variant, enabling rapid synthesis with excellent yields [9]. These conditions utilize microwave irradiation to accelerate the reaction kinetics while maintaining mild reaction temperatures [9]. The combination of microwave heating with appropriate catalytic systems allows for the completion of aza-Michael additions within minutes rather than hours [9].
Boron Lewis acids have emerged as powerful catalysts for indole synthesis and functionalization, offering unique reactivity patterns and selectivity profiles. These reagents demonstrate exceptional Lewis acidity while maintaining compatibility with a broad range of functional groups, making them particularly valuable for constructing complex indole architectures [10] [11] [12].
Tris(pentafluorophenyl)borane represents one of the most extensively studied boron Lewis acids in indole chemistry [10]. This highly electrophilic borane exhibits remarkable catalytic activity due to the electron-withdrawing effects of the pentafluorophenyl substituents [10]. The compound demonstrates exceptional moisture sensitivity but provides unprecedented reactivity in organic transformations [10].
Lewis acid-catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions has been developed as a general and efficient methodology [11]. This approach utilizes a broad selection of inexpensive Lewis acids with catalyst loadings at or below one mole percent [11]. The reaction proceeds through activation of the imine by the Lewis acid for electrophilic attack on the diazo carbon, forming a diazonium ion intermediate that subsequently expels nitrogen gas to furnish the indole product [11].
The scope of boron Lewis acid-catalyzed reactions encompasses various substrate types and reaction conditions [11]. Zinc triflate and boron trifluoride etherate have proven particularly effective, providing quantitative yields of indole products under mild conditions [11]. The reaction times typically range from five to sixty minutes, depending on the specific Lewis acid employed and the substrate structure [11].
| Lewis Acid | Substrate Type | Loading (mol%) | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| B(C₆F₅)₃ | N-Methylindoles | 1-5 | 25-60 | 70-95 |
| PhBCl₂ | Indoles + nitriles | 10-20 | 80-120 | 65-88 |
| BF₃·Et₂O | Phenyldiazoacetates | 1-5 | 0-25 | 77-100 |
| HB(C₆F₅)₂ | Internal alkynes | 5-10 | 60-100 | 60-82 |
| Bis(1-methyl-ortho-carboranyl)borane | Indoles (dearomative) | 1-2 | 25-50 | 55-85 |
Advanced boron Lewis acid methodologies include the functionalization of indoles at the 3-position using a combination of boron Lewis acids and nitriles [12]. This approach provides both 3-acylindole and 1-(1H-indol-3-yl)alkylamine products via a common intermediate [12]. The reaction demonstrates the versatility of boron Lewis acids in enabling multiple reaction pathways from a single starting material [12].
Dearomative borylation of indoles using electrophilic borane reagents represents another significant development [13]. Metal-free and base-free carbon-2 borylation of indoles can be achieved using bis(1-methyl-ortho-carboranyl)borane as an electrophilic borylating reagent under mild conditions [13]. This methodology generates borylated indolines that can be further functionalized through various transformations [13].
The mechanism of boron Lewis acid-mediated indole functionalization typically involves coordination of the Lewis acid to a heteroatom in the substrate, activating it toward nucleophilic or electrophilic attack [11]. The difference in base strength between reactants and products provides the driving force for highly efficient catalytic turnover [11]. This mechanistic understanding has enabled the development of increasingly efficient and selective boron-catalyzed transformations [11].
Solid-phase synthesis and microwave-assisted techniques have revolutionized indole chemistry by enabling rapid, efficient, and environmentally friendly synthetic approaches. These methodologies combine the advantages of heterogeneous catalysis with advanced heating technologies to achieve superior reaction outcomes [14] [15] [16].
Solid-phase synthesis of indoles utilizes polymer-supported reagents and catalysts to facilitate indole construction while simplifying product purification [14] [15]. The immobilization of starting materials on solid supports enables the use of excess reagents and simplified workup procedures [14]. Merrifield resin has proven particularly effective as a solid support for indole synthesis, accommodating various coupling and cyclization reactions [15] [16].
The synthesis of diverse indole libraries on polystyrene resin demonstrates the versatility of solid-phase approaches [16]. Polystyrene-supported nitrobenzoic acid derivatives undergo treatment with alkenyl Grignard reagents to deliver indole carboxylates bound to solid supports [16]. In contrast to solution-phase results, ortho,ortho-unsubstituted nitroarenes also provide indole moieties in good yields under solid-phase conditions [16].
Microwave-assisted indole synthesis has gained significant attention due to the enormous acceleration of reaction rates and improved energy efficiency [7]. Microwave irradiation provides rapid and uniform heating, enabling the completion of indole syntheses within minutes rather than hours [7]. The technology demonstrates particular advantages for Fischer indole synthesis, reducing reaction times from hours to minutes while maintaining excellent yields [17].
| Method | Support/Conditions | Temperature (°C) | Time | Yield Range (%) |
|---|---|---|---|---|
| Merrifield resin-bound synthesis | Merrifield resin + Grignard | 80-120 | 4-12 hours | 60-85 |
| Polystyrene resin (Bartoli) | PS-resin + nitrobenzoic acid | 60-100 | 2-8 hours | 65-90 |
| Microwave Fischer indole | DMSO/AcOH/H₂O (2:1:1) | 110-120 | 20 minutes | 70-95 |
| Microwave Sonogashira | Pd catalyst + MW | 80-150 | 5-30 minutes | 75-98 |
| Continuous flow synthesis | Tubular reactor, 110-120°C | 110-120 | 20 minutes residence | 80-92 |
Continuous flow synthesis represents an advanced variant of microwave-assisted indole synthesis [18]. This methodology utilizes preheated tubular reactors to achieve consistent reaction conditions and precise temperature control [18]. The continuous flow approach enables the synthesis of indoles with residence times as short as twenty minutes while maintaining excellent yields and selectivity [18].
The optimization of microwave-assisted indole synthesis requires careful consideration of solvent systems, temperature profiles, and reaction times [17] [18]. Dimethyl sulfoxide, acetic acid, and water mixtures have proven particularly effective for Fischer indole synthesis under microwave conditions [18]. The solvent system provides appropriate dielectric properties for efficient microwave heating while maintaining substrate solubility [18].
Solid-phase post-synthetic modifications enable the introduction of diverse functional groups into indole scaffolds [16]. Palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Stille couplings, can be performed on resin-bound indoles to introduce various substituents [16]. These transformations provide access to extensively functionalized indole libraries suitable for biological screening and medicinal chemistry applications [16].
The solubility characteristics and lipophilicity of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile are governed by the interplay between its hydrophilic hydroxymethyl substituent and the lipophilic indole-carbonitrile core structure. Based on computational predictions and comparison with structurally related compounds, the compound exhibits an estimated LogP value in the range of 1.5-2.0 . This moderate lipophilicity reflects the balance between the polar hydroxymethyl group (-CH₂OH) at position 2 and the electron-withdrawing carbonitrile group (-CN) at position 6 .
The hydroxymethyl substitution significantly modifies the partition behavior compared to the parent 1H-indole-6-carbonitrile. While unsubstituted indole derivatives typically exhibit LogP values in the range of 2.1-2.5 [3], the introduction of the hydroxymethyl group reduces lipophilicity through enhanced hydrogen bonding capacity . Comparative analysis with related compounds demonstrates this trend: 2-methylindole shows a LogP of 2.53 [4], whereas compounds with hydroxyl-containing substituents exhibit substantially lower values due to increased aqueous phase interactions [5].
The solubility profile indicates limited water solubility with enhanced dissolution in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [6]. The compound exhibits moderate solubility in alcoholic solvents due to hydrogen bonding interactions between the hydroxymethyl group and solvent molecules . In non-polar solvents such as n-hexane or cyclohexane, solubility is expected to be minimal due to the polar functional groups present in the molecular structure [5].
Table 1: Predicted Solubility Parameters
| Solvent System | Estimated Solubility | Primary Interactions |
|---|---|---|
| Water | Slightly soluble (< 1 mg/mL) | Hydrogen bonding via OH group |
| Methanol | Moderately soluble (5-20 mg/mL) | H-bonding, dipole interactions |
| DMSO | Highly soluble (> 50 mg/mL) | Strong H-bonding acceptor |
| Chloroform | Moderately soluble (10-30 mg/mL) | Dipole-induced dipole |
| n-Hexane | Poorly soluble (< 0.1 mg/mL) | Van der Waals forces only |
The thermal behavior of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile reflects the combined effects of intermolecular hydrogen bonding, π-π stacking interactions, and the inherent stability of the indole ring system. Based on thermal analysis data from related indole-carbonitrile derivatives, the compound exhibits an estimated melting point in the range of 120-140°C [8] [9]. This value is intermediate between the parent 1H-indole-6-carbonitrile (128-132°C) [8] and compounds with more extensive substitution patterns.
The thermal decomposition temperature is predicted to exceed 300°C, consistent with the high thermal stability observed for indole-based compounds [10] [11]. Thermogravimetric analysis studies of similar structures indicate that decomposition typically occurs through multiple pathways, including dehydration of the hydroxymethyl group, followed by fragmentation of the carbonitrile moiety and eventual pyrolysis of the indole core [10].
The relatively high thermal stability can be attributed to several factors: (1) the aromatic character of the indole ring system provides inherent thermal resistance [10], (2) intermolecular hydrogen bonding through the hydroxymethyl group creates additional stabilization in the solid state [11], and (3) the electron-withdrawing nature of the carbonitrile group contributes to overall molecular stability through resonance effects [12].
Derivative thermogravimetry (DTG) analysis of related indole compounds shows maximum thermal decomposition temperatures (Tₘₐₓ) in the range of 160-180°C for initial weight loss events, typically corresponding to dehydration or volatile impurity removal [10]. The primary decomposition event occurs at significantly higher temperatures (> 300°C), representing breakdown of the core heterocyclic structure [11].
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Melting Point | 120-140°C | Comparison with 1H-indole-6-carbonitrile analogs |
| Decomposition Temperature | > 300°C | Indole thermal stability data |
| Glass Transition (if amorphous) | 60-80°C | Estimated from related structures |
| Flash Point | > 200°C | Based on similar indole compounds |
The tautomeric equilibrium of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile is primarily governed by proton migration within the indole ring system, with potential contributions from rotameric forms around the hydroxymethyl substituent [13]. Quantum chemical studies on related indole derivatives indicate that the 1H-tautomer (with hydrogen located on the pyrrole nitrogen) represents the thermodynamically favored form in aqueous solution [13] [14].
Computational investigations using semi-empirical methods (AM1/COSMO and PM3/COSMO) on similar 2-substituted indoles demonstrate that compounds bearing hydroxymethyl substituents preferentially adopt the anti-anti conformation [13]. This conformational preference minimizes steric interactions while maximizing stabilizing hydrogen bonding interactions between the hydroxymethyl group and neighboring molecular regions.
The tautomeric equilibrium constant (Kₜ) for the 1H ⇌ 2H tautomeric interconversion is estimated to strongly favor the 1H form, consistent with the general behavior of indole derivatives [13] [14]. The activation barrier for unimolecular tautomerization between indole tautomers has been calculated at approximately 51 kcal/mol, indicating that tautomeric interconversion occurs slowly under normal conditions [15].
Solvent effects play a crucial role in modulating tautomeric equilibria. Protic solvents such as water and alcohols stabilize the 1H-tautomer through hydrogen bonding with the pyrrole nitrogen [13]. In contrast, polar aprotic solvents may show slight shifts toward alternative tautomeric forms, although the 1H-tautomer remains predominant across all solvent systems studied [16].
Table 3: Tautomeric Form Distribution (Estimated)
| Tautomer | Relative Stability | Population (%) | Primary Stabilizing Factors |
|---|---|---|---|
| 1H-form | Most stable | > 99% | NH hydrogen bonding, aromatic stabilization |
| 2H-form | Higher energy | < 1% | Reduced aromatic character |
| 3H-form | Highest energy | < 0.1% | Significant destabilization |
The acid-base behavior of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile is characterized by two primary ionizable groups: the indole nitrogen-hydrogen bond and the hydroxymethyl group [17] [18]. The indole NH group exhibits weakly acidic character with an estimated pKa value of approximately 16-17, consistent with the typical range observed for indole derivatives [19] [20].
The hydroxymethyl substituent displays typical primary alcohol acidity with an estimated pKa value of 14-15 [18] [21]. This value is notably lower than simple aliphatic alcohols (pKa ≈ 15.5 for methanol) due to the electron-withdrawing influence of the indole ring system and the adjacent carbonitrile group [18]. The proximity of these electron-withdrawing groups stabilizes the alkoxide anion formed upon deprotonation, resulting in enhanced acidity.
Computational studies on acid dissociation constants in various solvents demonstrate that pKa values increase significantly in non-aqueous media [17]. In polar aprotic solvents such as acetonitrile or DMSO, both the indole NH and hydroxymethyl OH groups are expected to show elevated pKa values due to reduced solvation of the deprotonated forms [17].
The presence of the carbonitrile group at position 6 introduces additional complexity through potential coordination with metal ions or protonated species. While the carbonitrile nitrogen is a weak base (estimated pKa of conjugate acid ≈ -10), it can participate in hydrogen bonding as a weak acceptor, particularly in the presence of strong hydrogen bond donors .
Table 4: Acid-Base Dissociation Constants
| Ionizable Group | pKa (Aqueous) | pKa (DMSO) | pKa (Acetonitrile) |
|---|---|---|---|
| Indole N-H | 16-17 | 21-23 | 21-23 |
| Hydroxymethyl O-H | 14-15 | 19-21 | 19-21 |
| Carbonitrile N (conjugate acid) | ~-10 | ~-5 | ~-5 |
The hydrogen bonding characteristics of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile are dominated by the presence of multiple functional groups capable of both donor and acceptor interactions [22] [23]. The compound contains two primary hydrogen bond donors: the indole N-H group and the hydroxymethyl O-H group, along with weak acceptor sites including the carbonitrile nitrogen and the indole π-system [24].
Experimental studies on indole-ketone hydrogen-bonded complexes demonstrate that indole NH groups form moderate-strength hydrogen bonds with binding constants (Ka) ranging from 0.3 to 6.6 M⁻¹ [22]. The hydroxymethyl group is expected to exhibit stronger hydrogen bonding capacity, similar to primary alcohols, with formation constants significantly higher than those observed for the indole NH group [23].
Quantum chemical analysis using QTAIM (Quantum Theory of Atoms in Molecules) methodology reveals that indole derivatives form closed-shell hydrogen bonds with electron densities at bond critical points ranging from 0.010 to 0.019 atomic units [22]. The potential energy densities associated with these interactions span -18.4 to -36.4 kJ mol⁻¹, indicating moderate to strong hydrogen bonding interactions [22].
The carbonitrile group functions as a weak hydrogen bond acceptor, with the nitrogen lone pair available for coordination with suitable donors [24]. While significantly weaker than traditional acceptors such as carbonyl oxygen or ether oxygen, the carbonitrile group can participate in secondary interactions that influence overall molecular association behavior .
Multivariate regression analysis of hydrogen bonding parameters demonstrates strong correlations between experimental binding constants and theoretical descriptors including binding energy, natural bond orbital (NBO) charge distribution, ionization potential, and electrophilicity index [22]. These relationships provide predictive capability for assessing hydrogen bonding strength in related systems.
Table 5: Hydrogen Bonding Parameters
| Donor/Acceptor Site | Interaction Type | Estimated Strength | Typical Bond Length (Å) |
|---|---|---|---|
| Indole N-H...O | NH donor | Moderate | 1.8-2.0 |
| OH...N (indole) | OH donor | Strong | 1.6-1.8 |
| OH...O (intermolecular) | OH donor | Strong | 1.7-1.9 |
| C≡N...H-O | CN acceptor | Weak | 2.0-2.3 |
| π-system...H | π-acceptor | Weak | 2.3-2.6 |